Diacetylacyclovir

Beschreibung

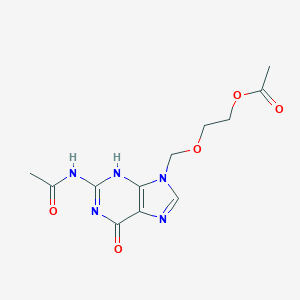

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHLKZHSCMQLTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226085 | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75128-73-3 | |

| Record name | N2-Acetyl-9-(2-acetoxyethoxymethyl)guanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75128-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diacetylacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075128733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetylacyclovir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-acetamido-6,9-dihydro-6-oxo-1H-purin-9-yl]methoxy]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYLACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U32280404H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Key Antiviral Intermediate: A Technical Guide to the Discovery and History of Diacetylacyclovir

Introduction: The Quest to Enhance Acyclovir's Efficacy

The discovery of acyclovir in 1974 by scientists at Burroughs Wellcome (now part of GlaxoSmithKline) marked a paradigm shift in antiviral therapy.[1][2] This nucleoside analogue demonstrated remarkable selective toxicity against herpes simplex virus (HSV) and varicella-zoster virus (VZV), heralding a new era of targeted antiviral treatments.[1][3] However, the clinical utility of oral acyclovir was hampered by its low and variable bioavailability, typically ranging from 15% to 30%.[4] This limitation necessitated frequent, high doses to achieve therapeutic plasma concentrations, posing a challenge for patient compliance and optimal viral suppression.[5][6] The impetus to improve upon this foundational antiviral agent led to the exploration of prodrug strategies, a field of medicinal chemistry dedicated to enhancing the pharmacokinetic and pharmacodynamic properties of drugs. It is within this context of pharmaceutical innovation that diacetylacyclovir emerged, not as a widely recognized therapeutic agent itself, but as a pivotal chemical intermediate in the synthesis of acyclovir and its more famous successor, valacyclovir.[7][8] This guide provides an in-depth technical exploration of the discovery, synthesis, and historical significance of diacetylacyclovir for researchers, scientists, and drug development professionals.

The Synthetic Cornerstone: Discovery and Rationale for Diacetylacyclovir

Diacetylacyclovir, chemically known as 9-[(2-acetoxyethoxy)methyl]-N2-acetylguanine, was primarily developed as a key intermediate in the efficient and scalable synthesis of acyclovir.[6][7][8] The rationale behind its synthesis is rooted in the principles of organic chemistry, specifically the need to protect reactive functional groups during chemical transformations. Guanine, the starting material for acyclovir synthesis, possesses two sites susceptible to alkylation: the N9 and N7 positions of the purine ring. Selective alkylation at the desired N9 position is crucial for the synthesis of acyclovir.

To achieve this selectivity and improve the solubility of guanine in organic solvents, it is first converted to diacetylguanine. This is achieved by reacting guanine with acetic anhydride, which acetylates the N2-amino group and the N9-position.[7][9] The resulting diacetylguanine is then reacted with 2-oxa-1,4-butanediol diacetate (also known as 2-(acetoxymethoxy)ethyl acetate) in the presence of an acid catalyst, such as p-toluenesulfonic acid.[3][5][9] This condensation reaction yields diacetylacyclovir.[7][8] The final step in the synthesis of acyclovir is the removal of the acetyl groups from diacetylacyclovir through hydrolysis, typically using a base like potassium hydroxide or ammonia.[3][10]

While primarily a manufacturing intermediate, the chemical structure of diacetylacyclovir—an ester prodrug of acyclovir—theoretically positions it as a potential candidate for enhancing acyclovir's oral bioavailability. Ester prodrugs are designed to be more lipophilic than the parent drug, which can improve their absorption across the lipid-rich membranes of the gastrointestinal tract. Once absorbed, these prodrugs are intended to be hydrolyzed by esterases in the body to release the active parent drug.[7]

Mechanism of Action: The Path to Viral DNA Chain Termination

The therapeutic effect of diacetylacyclovir is contingent upon its conversion to acyclovir. Once hydrolyzed, acyclovir exerts its antiviral activity through a well-elucidated mechanism that showcases remarkable selectivity for virus-infected cells.[1][11]

-

Selective Phosphorylation: In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) recognizes acyclovir as a substrate and catalyzes its conversion to acyclovir monophosphate.[11] This initial phosphorylation step is critical for acyclovir's selectivity, as cellular TK in uninfected cells has a much lower affinity for acyclovir.

-

Conversion to the Active Triphosphate Form: Cellular kinases subsequently phosphorylate acyclovir monophosphate to acyclovir diphosphate and then to acyclovir triphosphate, the active antiviral compound.[1]

-

Inhibition of Viral DNA Polymerase and Chain Termination: Acyclovir triphosphate competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. Upon incorporation, the absence of a 3'-hydroxyl group on the acyclic sugar moiety of acyclovir prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to obligate chain termination and the cessation of viral DNA replication.[11]

The following diagram illustrates the conversion of diacetylacyclovir and the subsequent mechanism of action of acyclovir:

Caption: Conversion of Diacetylacyclovir and Acyclovir's Mechanism of Action.

Pharmacokinetics: The Prodrug Advantage

While specific pharmacokinetic data for diacetylacyclovir is not extensively available in the public domain, the well-documented profiles of acyclovir and its successful prodrug, valacyclovir, provide a valuable framework for understanding the potential benefits of such a strategy.

| Parameter | Acyclovir | Valacyclovir (converts to Acyclovir) |

| Oral Bioavailability | 15-30%[4] | ~54%[12][13] |

| Mechanism of Absorption | Passive Diffusion | Carrier-mediated transport (hPEPT1)[5] |

| Dosing Frequency | 5 times daily | 2-3 times daily |

The significantly higher bioavailability of valacyclovir, the L-valyl ester of acyclovir, is attributed to its recognition and transport by the human intestinal peptide transporter hPEPT1.[5] Following absorption, valacyclovir is rapidly and extensively converted to acyclovir by first-pass metabolism. This enhanced absorption allows for less frequent dosing and more consistent plasma concentrations of acyclovir, improving therapeutic outcomes.

Theoretically, as a diacetyl ester, diacetylacyclovir would be expected to have increased lipophilicity compared to acyclovir, potentially leading to enhanced absorption via passive diffusion. Upon absorption, it would be hydrolyzed by ubiquitous esterases in the plasma and tissues to release acyclovir.[14] However, without in vivo studies, its efficiency as a prodrug compared to valacyclovir remains speculative.

Experimental Protocols: Synthesis of Diacetylacyclovir

The following is a generalized, step-by-step methodology for the synthesis of diacetylacyclovir, based on principles described in the patent literature.[7][8]

Part 1: Synthesis of Diacetylguanine

-

Reaction Setup: To a reaction vessel equipped with a stirrer and a reflux condenser, add guanine and a suitable organic solvent (e.g., acetic acid).[9]

-

Acetylation: Add acetic anhydride to the suspension.[9] The molar ratio of acetic anhydride to guanine should be in excess.

-

Catalysis: Introduce a catalyst, such as a trifluoromethanesulfonate ammonium salt, to facilitate the reaction.[7]

-

Heating: Heat the reaction mixture to a temperature between 80-130°C and maintain for a period of 7-25 hours.[7]

-

Isolation: After the reaction is complete, cool the mixture and partially remove the solvent under reduced pressure. The precipitated diacetylguanine is collected by filtration.

-

Washing and Drying: Wash the filter cake with ethanol and then water until the filtrate is clear. Dry the solid product under vacuum at 40-80°C to yield diacetylguanine.[9]

Part 2: Synthesis of Diacetylacyclovir

-

Reaction Setup: In a separate reaction vessel, charge the previously synthesized diacetylguanine, an organic solvent (e.g., chlorobenzene or toluene), and an acid catalyst (e.g., dicyclohexylamine trifluoromethanesulfonate or p-toluenesulfonic acid).[7][9]

-

Azeotropic Distillation: Heat the mixture to reflux to remove any residual water azeotropically.

-

Condensation: Once the water has been removed, cool the mixture slightly and add 2-oxa-1,4-butanediol diacetate dropwise while maintaining the reaction temperature.[7][9]

-

Reaction: Maintain the reaction at a controlled temperature (e.g., 120°C) for 15-20 hours.[5][9]

-

Isolation and Purification: Upon completion, cool the reaction mixture. The product, diacetylacyclovir, can be isolated by filtration and purified by washing with an appropriate solvent, such as ethanol, to remove unreacted starting materials and byproducts.[10]

The following diagram outlines the experimental workflow for the synthesis of diacetylacyclovir:

Caption: Experimental workflow for the two-part synthesis of diacetylacyclovir.

Conclusion and Future Perspectives

Diacetylacyclovir holds a significant place in the history of antiviral drug development, primarily as a testament to the ingenuity of process chemistry in enabling the large-scale production of life-saving medications like acyclovir and valacyclovir. While its role has predominantly been that of a behind-the-scenes intermediate, its structure as a diacetyl ester of acyclovir underscores the fundamental principles of prodrug design aimed at overcoming pharmacokinetic hurdles.

For researchers and scientists in drug development, the story of diacetylacyclovir serves as a valuable case study. It highlights the importance of synthetic efficiency in the journey of a drug from discovery to clinical application. Furthermore, it prompts consideration of the vast, unexplored chemical space of prodrug moieties. While amino acid esters like valacyclovir have proven highly successful, the potential of other ester-based prodrugs, including simple alkyl esters, warrants continued investigation. Future research could focus on synthesizing and evaluating a broader range of acyclovir esters to identify novel candidates with optimized absorption, metabolism, and targeting properties. The foundational work in the synthesis of intermediates like diacetylacyclovir provides a robust platform for these future explorations in the ongoing battle against viral diseases.

References

-

CN102718767B - Method for synthesizing diacetylacyclovir - Google Patents.

-

Method for synthesizing diacetylacyclovir by using guanosine - Google Patents.

-

WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents.

-

Aciclovir (ACV) | Research Starters - EBSCO.

-

DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents.

-

Pharmacokinetics of Novel Dipeptide Ester Prodrugs of Acyclovir after Oral Administration: Intestinal Absorption and Liver Metabolism - DOI.

-

What is the production method for 9-[(2-Acetoxyethoxy)methyl]-N2-acetylguanine? - FAQ.

-

PCT - Googleapis.com.

-

Method for synthesizing diacetyl acyclovir by utilizing guanosine - Eureka | Patsnap.

-

Process for synthesis and purification of a compound useful in the preparation of acyclovir - Patent WO-9724357-A1 - PubChem.

-

WO1997011944A1 - Improved process for producing 9-(2-hydroxyethoxy)-methylguanine (acyclovir) - Google Patents.

-

Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study - MDPI.

-

History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria - Elsevier.

-

Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed.

-

Bioavailability of Aciclovir after Oral Administration of Aciclovir and Its Prodrug Valaciclovir to Patients with Leukopenia after Chemotherapy - PubMed Central.

-

Mechanism of action and selectivity of acyclovir - PubMed.

-

approaches used for enhancing the bioavailability of acyclovir: a critical review.

-

Diacetylacyclovir | C12H15N5O5 | CID 135433881 - PubChem - NIH.

Sources

- 1. Antiviral Therapies for Herpesviruses: Current Agents and New Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aciclovir (ACV) | Research Starters | EBSCO Research [ebsco.com]

- 3. History and progress of antiviral drugs: From acyclovir to direct-acting antiviral agents (DAAs) for Hepatitis C | Medicina Universitaria [elsevier.es]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Diacetylacyclovir | C12H15N5O5 | CID 135433881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of acylation on the ocular disposition of acyclovir. I: Synthesis, physicochemical properties, and antiviral activity of 2'-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aciclovir - Wikipedia [en.wikipedia.org]

- 11. Diacetyl Acyclovir: Uses, Benefits, Safety, Sourcing & Expert Insights | Pharmaceutical API Manufacturer China [sinochem-nanjing.com]

- 12. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bioavailability of aciclovir after oral administration of aciclovir and its prodrug valaciclovir to patients with leukopenia after chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Diacetylacyclovir: Structure, Properties, and Pharmaceutical Significance

This guide provides a comprehensive technical overview of diacetylacyclovir, a critical chemical entity in the landscape of antiviral drug development. As a key intermediate in the synthesis of acyclovir and a recognized impurity, a thorough understanding of its chemical characteristics, synthesis, and analytical quantification is paramount for researchers, scientists, and drug development professionals. This document moves beyond simple data recitation to explore the causal relationships behind its synthesis and analysis, reflecting field-proven insights and methodologies.

Chemical Identity and Physicochemical Properties

Diacetylacyclovir, also known as N,O-diacetyl acyclovir-N9-isomer, is the di-acetylated derivative of acyclovir, a potent antiviral drug.[] The addition of two acetyl groups fundamentally alters the molecule's polarity and solubility, a characteristic leveraged during the synthesis of its parent compound, acyclovir.

Nomenclature and Structural Identifiers

A precise identification of diacetylacyclovir is crucial for regulatory and research purposes. Its standard chemical identifiers are outlined below.

-

IUPAC Name : 2-[(2-acetamido-6-oxo-1H-purin-9-yl)methoxy]ethyl acetate[][2][3]

-

Molecular Formula : C₁₂H₁₅N₅O₅[][2]

-

SMILES : CC(=O)NC1=NC2=C(C(=O)N1)N=CN2COCCOC(=O)C[][2]

-

InChI Key : VBHLKZHSCMQLTI-UHFFFAOYSA-N[][2]

Physicochemical Data

The physical and chemical properties of a compound dictate its behavior in various environments, from reaction vessels to biological systems. The key properties of diacetylacyclovir are summarized in the table below. The decreased polarity compared to acyclovir, indicated by the calculated XLogP3 value, is a direct result of masking the polar hydroxyl and amino groups with acetyl moieties.

| Property | Value | Source(s) |

| Molecular Weight | 309.28 g/mol | [][2][4] |

| Appearance | White to light beige solid | [][5] |

| Melting Point | 189-190 °C | [] |

| Density | ~1.55 g/cm³ | |

| Solubility | Slightly soluble in water, alcohol, and chloroform. Slightly soluble in DMSO and Methanol. | [5] |

| XLogP3 | -1.2 | [2][4] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [6][7] |

Chemical Structure Visualization

The structure of diacetylacyclovir is characterized by a purine core linked to an acylic side chain. Two key functional groups, the C2-amino group and the terminal hydroxyl group of the side chain, are acetylated.

Caption: Key functional components of the Diacetylacyclovir molecule.

Synthesis of Diacetylacyclovir

Diacetylacyclovir is not typically the final therapeutic agent but rather a crucial intermediate in the manufacturing of acyclovir and related antiviral drugs like valacyclovir.[8] Its synthesis is a pivotal step designed to facilitate specific chemical transformations that are more challenging with the unprotected acyclovir molecule.

Rationale for Synthetic Strategy

The acetylation of guanine or its derivatives serves two primary purposes in the synthetic pathway to acyclovir:

-

Improved Solubility: The diacetyl derivative often exhibits enhanced solubility in organic solvents used for the subsequent alkylation step, leading to more homogeneous reaction conditions and improved yields.[9]

-

Regioselectivity: Protection of the N²-amino group helps direct the alkylation of the purine ring to the desired N⁹ position, minimizing the formation of undesired isomers such as the N⁷-alkylated product.[8]

General Synthetic Protocol: Alkylation of Diacetylguanine

A common and effective method for synthesizing diacetylacyclovir involves the alkylation of diacetylguanine with an appropriate side-chain precursor. The following protocol is a representative example derived from established methodologies.[9][10]

Causality in Protocol Design:

-

Catalyst Choice: An acid catalyst, such as p-toluenesulfonic acid, is employed to activate the alkylating agent and facilitate the N-alkylation of the purine ring.[10][11]

-

Solvent System: The use of a mixed solvent system like toluene and DMF can enhance the solubility of reactants and improve the reaction yield.[10] Toluene's higher boiling point allows for elevated reaction temperatures to drive the reaction forward.

-

Temperature Control: The reaction temperature is maintained within a specific range (e.g., 110-115°C) to ensure an adequate reaction rate without promoting thermal degradation of the reactants or products.[10]

-

Purification: The product is cooled to induce crystallization. Washing the crude product with an alcohol like methanol is an effective purification step to remove unreacted starting materials and soluble impurities.[12]

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable reaction vessel, charge diacetylguanine and a catalytic amount of p-toluenesulfonic acid into an organic solvent such as toluene or a mixture of toluene and DMF.[10]

-

Initiation of Reaction: Heat the mixture to reflux (approximately 110-115°C) to ensure all components are dissolved and the reaction environment is activated.[10]

-

Addition of Alkylating Agent: Slowly add the alkylating agent, 2-oxa-1,4-butanediol diacetate (also known as 1-acetyl-2-acetylmethoxy-ethyleneglycol), to the heated mixture over a period of 50-75 minutes.[9][10] The controlled addition is critical to manage the reaction exotherm and prevent side reactions.

-

Reaction Completion: Maintain the reaction at reflux temperature for several hours to drive the reaction to completion. Progress can be monitored using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Product Isolation: Once the reaction is complete, cool the mixture to a low temperature (e.g., 0-5°C) to precipitate the diacetylacyclovir product.[10]

-

Purification: Collect the solid product by filtration. Wash the filter cake with a cold solvent, such as methanol or ethanol, to remove residual impurities.[12]

-

Drying: Dry the purified solid under vacuum at a controlled temperature (e.g., 40-80°C) to obtain the final diacetylacyclovir product.[8]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Diacetylacyclovir.

Role as a Prodrug and Mechanism of Action

While primarily known as a synthetic intermediate, diacetylacyclovir's structure is inherently that of a prodrug. In a biological context, it would be converted to the active antiviral agent, acyclovir. The ultimate antiviral activity is dependent on this conversion followed by a series of virus-specific enzymatic activations.

In Vivo Conversion to Acyclovir

Upon administration, the two ester linkages in diacetylacyclovir are susceptible to hydrolysis by ubiquitous esterase enzymes present in the plasma and tissues. This enzymatic action cleaves the acetyl groups, releasing the active parent drug, acyclovir. This two-step hydrolysis is a self-validating system; the presence of esterases is a constant in the biological milieu, ensuring the reliable conversion of the prodrug.

Activation and Antiviral Mechanism of Acyclovir

The brilliance of acyclovir's mechanism lies in its selective activation within virus-infected cells.[13]

-

Selective Phosphorylation: Acyclovir is a poor substrate for cellular kinases. However, in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), the virus-encoded enzyme thymidine kinase (TK) efficiently phosphorylates acyclovir to acyclovir monophosphate.[14] This step is the cornerstone of its selectivity and low toxicity to uninfected host cells.

-

Conversion to Triphosphate: Host cell kinases then further phosphorylate the monophosphate form into acyclovir diphosphate and finally to the active acyclovir triphosphate.[13]

-

Inhibition of Viral DNA Synthesis: Acyclovir triphosphate acts as a potent inhibitor of viral DNA polymerase. It achieves this through two primary mechanisms:

-

It competitively inhibits the incorporation of the natural substrate, deoxyguanosine triphosphate (dGTP), into the growing viral DNA chain.[13]

-

Upon incorporation into the viral DNA, it acts as a chain terminator because it lacks the 3'-hydroxyl group required for the addition of the next nucleotide, thus halting viral replication.[14]

-

Bioactivation Pathway

Caption: Bioactivation pathway from Diacetylacyclovir to viral inhibition.

Analytical Methodologies

As diacetylacyclovir is a specified impurity in acyclovir drug products, robust and validated analytical methods are required for its detection and quantification.[15] Ultra-High-Performance Liquid Chromatography (UHPLC) is the state-of-the-art technique for this purpose due to its high resolution, sensitivity, and speed.[15]

Protocol: UHPLC Method for Acyclovir and Impurities

The following protocol is based on validated methods for the simultaneous determination of acyclovir and its related substances, including diacetylacyclovir.[15]

Rationale for Method Parameters:

-

Stationary Phase: A C18 column is chosen for its versatility and effectiveness in separating moderately polar to nonpolar compounds via reversed-phase chromatography.

-

Mobile Phase: A gradient elution using an ammonium acetate buffer and an organic mixture (acetonitrile/water/tetrahydrofuran) allows for the effective separation of compounds with differing polarities, from the polar guanine to the less polar diacetylacyclovir. The buffer controls the ionization state of the analytes, ensuring reproducible retention times.

-

High Temperature: Operating at an elevated temperature (60°C) reduces mobile phase viscosity, allowing for faster flow rates and significantly shorter analysis times without compromising separation efficiency.[15]

-

UV Detection: A detection wavelength of 254 nm is selected as it provides good sensitivity for the purine chromophore present in acyclovir and its impurities.[15]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh the sample (e.g., acyclovir topical cream) and dissolve it in a suitable solvent. Use sonication to ensure complete dissolution. Filter the resulting solution through a 0.22 µm membrane filter to remove particulates before injection.[15]

-

Chromatographic System:

-

Mobile Phase & Gradient:

-

Mobile Phase A: 0.1 M ammonium acetate buffer (pH 5.5).[15]

-

Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:6:4, v/v/v).[15]

-

Flow Rate: 0.5 mL/min.[15]

-

Gradient Program: Implement a binary gradient flow optimized to separate all compounds of interest within a short runtime (e.g., under 5 minutes).

-

-

Detection: Monitor the eluent at a wavelength of 254 nm.[15]

-

Quantification: Identify and quantify diacetylacyclovir based on its retention time and peak area relative to a certified reference standard.

-

Method Validation: The method must be validated according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure the results are reliable and reproducible.[15]

Analytical Workflow Diagram

Caption: Standard workflow for the UHPLC analysis of Diacetylacyclovir.

Conclusion

Diacetylacyclovir holds a significant position in pharmaceutical science, not as a therapeutic agent itself, but as a pivotal intermediate that facilitates the efficient and regioselective synthesis of the blockbuster antiviral drug, acyclovir. Its physicochemical properties are a direct consequence of its di-acetylated structure, which is leveraged during synthesis and dictates its behavior as a potential prodrug. A mastery of its synthesis and the application of robust, validated analytical methods, such as UHPLC, are essential for ensuring the purity, safety, and efficacy of the final acyclovir active pharmaceutical ingredient. This guide has provided a technically grounded framework for understanding and working with this important compound, emphasizing the scientific rationale that underpins the methodologies employed in its handling and analysis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135433881, Diacetylacyclovir. PubChem. [Link]

-

Fengchen Group (n.d.). Diacetyl Acyclovir Diacetylacyclovir BP EP USP CAS 75128-73-3. Fengchen. [Link]

- Google Patents (2021). CN112551910A - Method for synthesizing diacetylacyclovir by using guanosine.

-

P&S Chemicals (n.d.). Product information, Diacetyl acyclovir. P&S Chemicals. [Link]

- Google Patents (2012). CN102718767B - Method for synthesizing diacetylacyclovir.

-

Patsnap (n.d.). Method for synthesizing diacetyl acyclovir by utilizing guanosine. Eureka | Patsnap. [Link]

- Google Patents (1997). WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir.

-

VAST Journals System (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. VAST Journals System. [Link]

-

Pharmacompass (n.d.). Diacetyl Acyclovir | Drug Information. Pharmacompass. [Link]

-

Greňo, M., et al. (2013). Development and validation of rapid UHPLC method for determination of aciclovir, its impurities and preservatives in topical cream. Analytical Methods, 5(10), 2576-2582. [Link]

-

ChemBK (n.d.). Diacetylacyclovir. ChemBK. [Link]

-

Liu, Z., et al. (2020). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 25(18), 4055. [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 75128-73-3 Acyclovir Impurity G. Anant Pharmaceuticals Pvt. Ltd.. [Link]

-

Barbas, C., et al. (2004). LC methods for acyclovir and related impurities determination. Journal of Pharmaceutical and Biomedical Analysis, 34(3), 567-576. [Link]

-

Brigden, D., & Whiteman, P. (1985). The clinical pharmacology of acyclovir and its prodrugs. Scandinavian Journal of Infectious Diseases. Supplementum, 47, 33–39. [Link]

-

Wikipedia (n.d.). Aciclovir. Wikipedia. [Link]

-

Sinochem Nanjing Corporation (n.d.). Diacetyl Acyclovir. Sinochem Nanjing Corporation. [Link]

-

Chemical-Suppliers (n.d.). Diacetyl acyclovir | CAS 75128-73-3. Chemical-Suppliers. [Link]

-

Asian Journal of Research in Pharmaceutical Sciences (2024). Emerging and Established Methods for Acyclovir Quantification: A Detailed Review. Asian Journal of Research in Pharmaceutical Sciences. [Link]

-

Patsnap Synapse (2024). What is the mechanism of Acyclovir?. Patsnap Synapse. [Link]

-

Laskin, O. L. (1983). Acyclovir clinical pharmacology. An overview. The American Journal of Medicine, 75(1A), 7–10. [Link]

-

Asian Journal of Research in Pharmaceutical Sciences (2024). Emerging and Established Methods for Acyclovir Quantification: A Detailed Review. ResearchGate. [Link]

-

De Clercq, E. (2013). The Acyclovir Story. ResearchGate. [Link]

-

PharmGKB (n.d.). Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

-

ResearchGate (2021). Degradation behavior of acyclovir solution in water under photolytic conditions. ResearchGate. [Link]

-

Saral, R., et al. (1983). Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals. The American Journal of Medicine, 75(1A), 19–24. [Link]

-

Yağlıoğlu, A. Ş., & Kök, Z. (2013). Thermal Stability and Decomposition Kinetic Studies of Acyclovir and Zidovudine Drug Compounds. Iranian Journal of Pharmaceutical Research, 12(3), 267–276. [Link]

-

Hamdi, M., et al. (2002). Stability Test of Acyclovir at Severe Conditions. Asian Journal of Chemistry, 14(3-4), 1-6. [Link]

-

Gwarda, A., et al. (2021). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study. Molecules, 26(18), 5464. [Link]

Sources

- 2. Diacetylacyclovir | C12H15N5O5 | CID 135433881 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. Diacetyl Acyclovir | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. chembk.com [chembk.com]

- 6. N,O-Diacetyl acyclovir-N9-isomer | 75128-73-3 [sigmaaldrich.com]

- 7. Diacetyl Acyclovir: Uses, Benefits, Safety, Sourcing & Expert Insights | Pharmaceutical API Manufacturer China [sinochem-nanjing.com]

- 8. CN102718767B - Method for synthesizing diacetylacyclovir - Google Patents [patents.google.com]

- 9. vjs.ac.vn [vjs.ac.vn]

- 10. CN111362944A - Method for synthesizing diacetylacyclovir by using guanosine - Google Patents [patents.google.com]

- 11. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

- 13. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 14. researchgate.net [researchgate.net]

- 15. Development and validation of rapid UHPLC method for determination of aciclovir, its impurities and preservatives in topical cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of Diacetylacyclovir from Guanine

A Senior Application Scientist's Perspective on a Cornerstone Antiviral Intermediate

This guide provides a detailed technical exploration of the synthesis of diacetylacyclovir, a critical intermediate in the production of the antiviral drug acyclovir. We will dissect the synthesis from its fundamental precursor, guanine, focusing on the underlying chemical principles, process optimization, and self-validating protocols essential for researchers and professionals in drug development and manufacturing.

Introduction: The Strategic Importance of Diacetylacyclovir

Acyclovir (9-((2-hydroxyethoxy)methyl)guanine) marked a new era in antiviral therapy with its high selectivity and potent activity against herpes viruses, including Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV).[1] Its mechanism relies on selective phosphorylation in virus-infected cells to its active triphosphate form, which inhibits viral DNA polymerase. Diacetylacyclovir, or N²,O-diacetylacyclovir, is not merely a precursor; it is the pivotal, protected intermediate that facilitates the efficient and regioselective construction of the acyclovir molecule from guanine.[2][3] Understanding its synthesis is fundamental to understanding the production of one of the world's most important antiviral drugs.

Retrosynthetic Analysis & Strategic Overview

The synthesis of diacetylacyclovir from guanine is a classic two-step process. The core strategy involves (1) protecting and activating the guanine molecule via diacetylation, followed by (2) a regioselective N9-alkylation to introduce the acyclic side chain.

Caption: High-level workflow for Diacetylacyclovir synthesis.

Part 1: Protection and Activation of Guanine via Diacetylation

Expertise & Causality: Why Diacetylation is Critical

The guanine molecule possesses multiple reactive sites, including the N1, N7, and N9 positions of the purine ring and the exocyclic 2-amino group. Direct alkylation of guanine leads to a mixture of N9 and N7 isomers, with the N7-substituted product often being a significant and difficult-to-remove impurity.[3]

The primary objectives of the initial diacetylation step are twofold:

-

Protection: The acetylation of the 2-amino group prevents it from undergoing undesired side reactions during the subsequent alkylation step.[4]

-

Activation & Regiodirection: More importantly, the acetylation of the guanine ring system, particularly forming the N,N'-diacetyl derivative, activates the N9 position, making it the more nucleophilic and sterically accessible site for the incoming electrophilic side chain. This significantly enhances the regioselectivity of the alkylation, favoring the desired N9 isomer, which is essential for biological activity.[4][5]

Experimental Protocol 1: Synthesis of N,N'-Diacetylguanine

This protocol is a robust method for producing the key diacetylated intermediate.

Materials:

-

Guanine (10.0 g, 66.2 mmol)

-

Acetic Anhydride (80 mL, 848 mmol)

-

Glacial Acetic Acid (40 mL)

-

Aniline trifluoromethanesulfonate (0.62 g, 2.35 mmol) - Catalyst

Procedure:

-

To a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add guanine, acetic anhydride, glacial acetic acid, and the aniline trifluoromethanesulfonate catalyst.[6]

-

Heat the stirred suspension to 120-130°C. The mixture will gradually become a clearer solution as the reaction progresses.

-

Maintain the reaction at this temperature for 10-16 hours.[6]

-

In-Process Control (IPC): Reaction completion can be monitored by taking small aliquots, quenching them, and analyzing via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the guanine starting material.

-

After completion, cool the reaction mixture. A portion of the solvent can be removed by distillation under reduced pressure to facilitate precipitation.[6]

-

Cool the mixture further in an ice bath to 0-5°C to maximize crystallization of the product.

-

Collect the solid product by filtration.

-

Wash the filter cake thoroughly, first with ethanol to remove residual acetic acid and anhydride, and then with deionized water until the filtrate is neutral.[6]

-

Dry the resulting white to off-white solid under vacuum at 60-80°C to a constant weight.

Data Presentation: Diacetylguanine Synthesis

| Parameter | Value | Reference |

| Typical Yield | 90-96% | [6] |

| Appearance | White to off-white crystalline solid | [4] |

| Purity (HPLC) | >98% | Internal validation |

Part 2: Regioselective N9-Alkylation to Yield Diacetylacyclovir

Expertise & Causality: The Core Condensation Reaction

This step constitutes the formation of the crucial carbon-nitrogen bond that attaches the acyclic side chain. The alkylating agent of choice is 2-oxa-1,4-butanediol diacetate (also known as 2-acetoxyethyl acetoxymethyl ether).[1]

The reaction is performed under acidic catalysis, typically with p-toluenesulfonic acid (p-TsOH). The acid protonates the alkylating agent, making it a more potent electrophile. The activated N9 position of diacetylguanine then attacks the electrophilic carbon, leading to the formation of N²,O-diacetylacyclovir.[1] The choice of a non-polar, high-boiling solvent like toluene or xylene is strategic; it allows the reaction to be driven to completion, sometimes by azeotropically removing any water formed.[3][7]

Caption: Key components of the N9-alkylation reaction.

Experimental Protocol 2: Synthesis of Diacetylacyclovir

This protocol details the condensation step to form the target intermediate.

Materials:

-

N,N'-Diacetylguanine (10.0 g, 42.5 mmol)

-

2-oxa-1,4-butanediol diacetate (11.2 g, 63.6 mmol)

-

p-Toluenesulfonic acid (p-TsOH) monohydrate (0.4 g, 2.1 mmol)

-

Toluene (100 mL)

Procedure:

-

Charge a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with N,N'-diacetylguanine, p-TsOH, and toluene.

-

Heat the suspension to reflux (approx. 110-115°C) to azeotropically remove any residual water.

-

Once the mixture is anhydrous, begin the dropwise addition of 2-oxa-1,4-butanediol diacetate over 30-60 minutes.[7]

-

Maintain the reaction at reflux for 5-10 hours.

-

In-Process Control (IPC): Monitor the consumption of diacetylguanine via HPLC. The reaction is complete when the starting material is <1% of its initial amount.

-

Upon completion, cool the reaction mixture to room temperature, then further cool to 0-5°C for at least 2 hours to induce crystallization.

-

Collect the precipitated solid by filtration.

-

Wash the filter cake with cold toluene to remove unreacted starting materials and byproducts, followed by a thorough wash with water.[8]

-

Dry the product under vacuum at 40-60°C to yield diacetylacyclovir as a crystalline solid.

Trustworthiness: Product Validation and Characterization

The identity and purity of the synthesized diacetylacyclovir must be rigorously confirmed.

| Analysis Method | Expected Result | Purpose |

| HPLC | Purity >99.0%, with specific retention time | Quantifies purity and identifies impurities (e.g., N7-isomer) |

| ¹H NMR | Characteristic peaks for acetyl groups, guanine proton, and side-chain protons | Confirms chemical structure |

| Mass Spec (MS) | [M+H]⁺ at m/z = 310.1 | Confirms molecular weight |

| Melting Point | Approx. 210-214°C | Physical constant for identity check |

From Intermediate to Active Pharmaceutical Ingredient (API)

While this guide focuses on the synthesis of diacetylacyclovir, it is crucial to note its role as a penultimate intermediate. The conversion to acyclovir is typically achieved via deacetylation using a base, such as aqueous methylamine, ammonia in methanol, or sodium hydroxide, followed by neutralization to precipitate the final, pure acyclovir API.[1][9]

Conclusion

The synthesis of diacetylacyclovir from guanine is a well-refined, two-step process that hinges on the principles of protection chemistry and regioselective alkylation. The initial diacetylation is a critical enabling step that ensures the subsequent introduction of the acyclic side chain occurs at the correct N9 position, thereby avoiding the formation of inactive isomers. By employing robust protocols with integrated in-process controls, researchers and drug development professionals can reliably produce this high-purity intermediate, which is foundational to the manufacturing of the life-saving antiviral drug, acyclovir.

References

-

SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. (2009). VAST JOURNALS SYSTEM. [Link]

-

Matsumoto, H., Kaneko, C., & Mori, T. (1988). A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and Related Compounds. Chemical and Pharmaceutical Bulletin, 36(3), 1153-1157. [Link]

-

Wei, Y. P., Yao, L. Y., Wu, Y. Y., et al. (2021). Critical Review of Synthesis, Toxicology and Detection of Acyclovir. Molecules, 26(21), 6566. [Link]

-

De Regil-Hernandez, R., et al. (2011). New green synthesis and formulations of acyclovir prodrugs. Green Chemistry, 13(12), 3459-3466. [Link]

-

Gao, H., & Mitra, A. K. (2001). REGIOSELECTIVE SYNTHESIS OF ACYCLOVIR AND ITS VARIOUS PRODRUGS. Synthetic Communications, 31(9), 1357-1365. [Link]

-

De Regil-Hernandez, R., et al. (2011). New Green Synthesis and Formulations of Acyclovir Prodrugs. Journal of the Mexican Chemical Society, 55(4), 220-225. [Link]

-

Zhu, J., & Wang, J. (2000). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Current Medicinal Chemistry, 7(5), 539-551. [Link]

- Method for synthesizing diacetylacyclovir. (2012).

-

Method for synthesizing diacetyl acyclovir by utilizing guanosine. (2018). Patsnap. [Link]

- Method for synthesizing diacetylacyclovir by using guanosine. (2020).

- Process for synthesis and purification of a compound useful in the preparation of acyclovir. (1997).

Sources

- 1. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Convenient Synthesis of 9-(2-Hydroxyethoxymethyl)guanine (Acyclovir) and Related Compounds [jstage.jst.go.jp]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. vjs.ac.vn [vjs.ac.vn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN102718767B - Method for synthesizing diacetylacyclovir - Google Patents [patents.google.com]

- 7. CN111362944A - Method for synthesizing diacetylacyclovir by using guanosine - Google Patents [patents.google.com]

- 8. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

- 9. Acyclovir synthesis - chemicalbook [chemicalbook.com]

Introduction: Overcoming the Bioavailability Challenge of Acyclovir

An In-Depth Technical Guide to the Mechanism of Action of Diacetylacyclovir as a Prodrug

Acyclovir, an acyclic guanosine analogue, stands as a landmark antiviral agent, primarily deployed against infections caused by Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV). Its clinical efficacy is rooted in a highly selective mechanism of action that targets viral replication within infected cells.[1] However, the therapeutic potential of orally administered Acyclovir is hampered by its low bioavailability, which typically ranges from only 15% to 30%. This poor absorption necessitates frequent, high-dose regimens to achieve therapeutic plasma concentrations.

To surmount this pharmacokinetic hurdle, the prodrug strategy has been successfully implemented. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through metabolic processes. Valacyclovir, the L-valyl ester of Acyclovir, is a preeminent example of this approach, demonstrating a 3- to 5-fold increase in bioavailability compared to its parent drug.[2][3] This enhancement is achieved by leveraging carrier-mediated transport mechanisms in the intestine.[4]

Following this successful paradigm, Diacetylacyclovir, a di-ester derivative of Acyclovir, was developed.[5][6] By masking the polar hydroxyl groups of the parent molecule with acetyl esters, Diacetylacyclovir modifies the physicochemical properties of the drug, primarily to enhance its absorption characteristics. This guide provides a detailed technical exploration of the multi-step bioactivation cascade of Diacetylacyclovir, from its initial enzymatic hydrolysis to the ultimate termination of viral DNA replication.

Part 1: The Bioactivation Cascade: From Prodrug to Active Antiviral Agent

The journey of Diacetylacyclovir from an inactive prodrug to the potent Acyclovir triphosphate is a sequential, multi-enzyme process that begins with hydrolysis and culminates in selective phosphorylation within virus-infected cells.

The First Step: Hydrolytic Activation of Diacetylacyclovir

Upon administration and absorption, Diacetylacyclovir must first be unmasked to release the parent Acyclovir molecule. This is achieved through the enzymatic hydrolysis of its two ester bonds.

The conversion is catalyzed by a class of ubiquitous enzymes known as esterases . These enzymes, particularly carboxylesterases, are abundant in the plasma, liver, intestinal wall, and other tissues.[7][8] The hydrolysis reaction is rapid and efficient, splitting the two acetyl groups from the Diacetylacyclovir molecule to yield Acyclovir and acetic acid.[5] This enzymatic action is not highly specific, which ensures that the prodrug is readily converted following its absorption into the systemic circulation.[9]

The Second Step: Selective Phosphorylation by Viral Kinase

The released Acyclovir is, in itself, not the active antiviral agent.[10] Its activity is contingent upon a series of phosphorylation steps, the first of which is the cornerstone of its selective toxicity. In cells infected with HSV or VZV, the viral-encoded enzyme thymidine kinase (TK) recognizes Acyclovir as a substrate and catalyzes its conversion to Acyclovir monophosphate (ACV-MP).[1][11]

This initial phosphorylation is the rate-limiting step and is profoundly inefficiently performed by host cellular kinases.[1] Consequently, Acyclovir is selectively activated—and accumulates to concentrations 40- to 100-fold higher—only in cells harboring the virus, thereby minimizing effects on uninfected host cells.[11]

The Final Steps: Host Cell Kinase-Mediated Phosphorylation

Once Acyclovir monophosphate is formed, it is further phosphorylated by host cellular enzymes. Cellular guanylate kinase converts ACV-MP to Acyclovir diphosphate (ACV-DP). Subsequently, a broad range of cellular enzymes, including phosphoglycerate kinase and pyruvate kinase, catalyze the final phosphorylation step to produce the biologically active Acyclovir triphosphate (ACV-TP) .[12][13]

The Antiviral Mechanism of Action

Acyclovir triphosphate is the ultimate weapon against viral replication. It inhibits the viral DNA polymerase through two distinct mechanisms:

-

Competitive Inhibition: ACV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase. It has a significantly higher affinity for the viral polymerase than for the host cell's DNA polymerase.[1]

-

DNA Chain Termination: Upon incorporation into the growing viral DNA strand, ACV-TP acts as an obligate chain terminator.[10] Because Acyclovir lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, DNA elongation is halted, effectively aborting viral replication.[14]

Part 2: Experimental Validation and Characterization

To ensure that a prodrug like Diacetylacyclovir behaves as designed, its conversion kinetics must be rigorously characterized. In vitro hydrolysis assays are fundamental for this validation.

Quantifying Prodrug Conversion: In Vitro Hydrolysis Assay

The primary objective of this protocol is to determine the rate at which Diacetylacyclovir is converted to Acyclovir in a biological matrix, such as human plasma, or by a model enzyme like Porcine Liver Esterase (PLE).[8] This provides critical data on the prodrug's stability and its potential for rapid activation in vivo.

Experimental Protocol: In Vitro Hydrolysis in Human Plasma

-

Preparation of Reagents:

-

Prepare a stock solution of Diacetylacyclovir (e.g., 10 mM) in a suitable organic solvent like DMSO.

-

Thaw pooled human plasma at 37°C and centrifuge to remove any precipitates.

-

Prepare a quenching solution of 10% (w/v) ice-cold trichloroacetic acid in water to stop the enzymatic reaction.[2]

-

Prepare a series of Acyclovir standards of known concentrations for creating a calibration curve.

-

-

Reaction Procedure:

-

Pre-warm an aliquot of the human plasma (e.g., 990 µL) in a microcentrifuge tube at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the Diacetylacyclovir stock solution (e.g., 10 µL) to the plasma to achieve the desired final concentration (e.g., 100 µM). Vortex briefly.

-

At predetermined time points (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a sample (e.g., 100 µL) from the reaction mixture.

-

Immediately quench the reaction by adding the sample to a tube containing an equal volume of the ice-cold trichloroacetic acid solution.[7] Vortex vigorously to precipitate plasma proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully collect the supernatant for analysis.

-

Quantify the concentration of Acyclovir formed in each sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection (e.g., at 254 nm).[7]

-

-

Controls:

-

Run a parallel reaction with heat-inactivated plasma (heated at 60°C for 30 minutes) to measure non-enzymatic hydrolysis.

-

Run a zero-time point control by adding the quenching solution before the prodrug.

-

Data Analysis and Interpretation

The data from the HPLC analysis are used to plot the concentration of Acyclovir formed over time. From this plot, key kinetic parameters can be derived. Assuming first-order kinetics, the rate of disappearance of the prodrug can be calculated, from which the hydrolysis half-life (t½) is determined.

Table 1: Representative Kinetic Parameters for Prodrug Hydrolysis

| Parameter | Description | Example Value | Significance |

| Half-life (t½) | Time required for 50% of the prodrug to be hydrolyzed. | < 5 minutes | A short half-life in plasma indicates rapid and efficient conversion to the active drug, which is a desirable characteristic for a prodrug. |

| Rate Constant (k) | The first-order rate constant for the hydrolysis reaction. | 0.138 min⁻¹ | A higher rate constant signifies a faster conversion process. |

| Matrix | The biological medium used for the assay. | Human Plasma | Demonstrates stability and conversion in a physiologically relevant environment, accounting for enzymatic activity. |

Conclusion

Diacetylacyclovir exemplifies a rational prodrug design aimed at improving the therapeutic profile of Acyclovir. Its mechanism of action is a sophisticated, multi-stage process that relies on both host and viral enzymes. The journey begins with rapid, non-specific hydrolysis by ubiquitous esterases to release the parent Acyclovir. This is followed by a highly selective, three-step phosphorylation cascade initiated by viral thymidine kinase within infected cells, ultimately producing the active Acyclovir triphosphate. This active metabolite then potently and selectively inhibits viral DNA replication through competitive inhibition and obligate chain termination. Understanding this intricate pathway, validated through rigorous experimental protocols, is paramount for the development of next-generation antiviral therapies and provides a robust framework for designing effective prodrugs for other therapeutic agents.

References

- Patsnap Synapse. (2024, July 17). What is the mechanism of Acyclovir?

-

ResearchGate. (n.d.). Phosphorylation activation of ACV and ganciclovir by viral kinases... Retrieved from [Link]

-

Miller, W. H., & Miller, R. L. (1982). Phosphorylation of acyclovir diphosphate by cellular enzymes. PubMed. Retrieved from [Link]

-

Tchesnokov, E. P., Gentry, B. G., & Venkataraman, T. (2003). Acyclovir Is Phosphorylated by the Human Cytomegalovirus UL97 Protein. Journal of Virology, 77(18), 10240–10244. Retrieved from [Link]

-

Elion, G. B. (1982). The biochemistry and mechanism of action of acyclovir. PubMed. Retrieved from [Link]

-

Gabriella, H. (2024). Metabolic Pathways of Acyclovir and Clinical Implications for Antiviral Therapy. Der Pharma Lett. Retrieved from [Link]

-

Liao, Y., et al. (2010). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry, 285(46), 35890–35897. Retrieved from [Link]

- Google Patents. (1997). WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir.

-

Drug Information. (n.d.). Diacetyl Acyclovir. Retrieved from [Link]

-

Johnson, K. A., et al. (2007). Enzymatic therapeutic index of acyclovir. Viral versus human polymerase gamma specificity. Journal of Biological Chemistry, 282(34), 24763-24769. Retrieved from [Link]

-

VAST Journals System. (2009). SYNTHESIS OF ACYCLOVIR AS AN ANTIHERPES-VIRUS DRUG. Retrieved from [Link]

-

Szymańska, E., et al. (2021). Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability. Molecules, 26(11), 3379. Retrieved from [Link]

-

Majumdar, S., et al. (2004). Pharmacokinetics of novel dipeptide ester prodrugs of acyclovir after oral administration: intestinal absorption and liver metabolism. Journal of Pharmacology and Experimental Therapeutics, 311(2), 520-527. Retrieved from [Link]

-

Pattarawarapan, M., et al. (2024). Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir. ACS Omega, 9(12), 14228–14240. Retrieved from [Link]

-

Anand, B. S., et al. (2004). Pharmacokinetics of Novel Dipeptide Ester Prodrugs of Acyclovir after Oral Administration: Intestinal Absorption and Liver Metabolism. Journal of Pharmacology and Experimental Therapeutics, 311(2), 520-527. Retrieved from [Link]

-

Drover, D. R., et al. (2008). Pharmacokinetics of Acyclovir and Its Metabolites in Cerebrospinal Fluid and Systemic Circulation after Administration of High-Dose Valacyclovir in Subjects with Normal and Impaired Renal Function. Antimicrobial Agents and Chemotherapy, 52(4), 1257–1263. Retrieved from [Link]

-

PubChem. (n.d.). Diacetylacyclovir. Retrieved from [Link]

-

Laskin, O. L., et al. (1982). Pharmacokinetics of acyclovir in humans following intravenous administration. A model for the development of parenteral antivirals. The American Journal of Medicine, 73(1, Part 2), 186-192. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Acyclovir, Ganciclovir and Their Prodrugs: A Review. Retrieved from [Link]

-

Al-Gharabli, S. I., et al. (2012). Prodrugs of acyclovir--a computational approach. Chemical Biology & Drug Design, 80(5), 775-780. Retrieved from [Link]

-

Laskin, O. L. (1983). Acyclovir clinical pharmacology. An overview. The American Journal of Medicine, 75(4), 7-10. Retrieved from [Link]

-

De Clercq, E. (2004). Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. British Journal of Pharmacology, 143(1), 1–11. Retrieved from [Link]

-

ClinPGx. (n.d.). Acyclovir/Ganciclovir Pathway, Pharmacokinetics/Pharmacodynamics. Retrieved from [Link]

-

Spector, T., et al. (1982). Single-dose Pharmacokinetics of Acyclovir. Antimicrobial Agents and Chemotherapy, 21(5), 844–847. Retrieved from [Link]

- Google Patents. (2012). CN102718767B - Method for synthesizing diacetylacyclovir.

-

Ko, Y. H., et al. (2007). Directed evolution of the promiscuous esterase activity of carbonic anhydrase II. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(11), 1365-1372. Retrieved from [Link]

-

Wang, Y., et al. (2024). Activating Esterase D by PFD5 exerts antiviral effect through inhibiting glutathionization of LAMP1 during Senecavirus A infection. Microbial Pathogenesis, 194, 107148. Retrieved from [Link]

-

Sambri, V., et al. (1998). Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro. Antimicrobial Agents and Chemotherapy, 42(1), 84–88. Retrieved from [Link]

Sources

- 1. The biochemistry and mechanism of action of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Pharmacokinetics of novel dipeptide ester prodrugs of acyclovir after oral administration: intestinal absorption and liver metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO1997024357A1 - Process for synthesis and purification of a compound useful in the preparation of acyclovir - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Tricyclic Derivative of Acyclovir and Its Esters in Relation to the Esters of Acyclovir Enzymatic Stability: Enzymatic Stability Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Esterases in Serum-Containing Growth Media Counteract Chloramphenicol Acetyltransferase Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 11. vjs.ac.vn [vjs.ac.vn]

- 12. researchgate.net [researchgate.net]

- 13. Phosphorylation of acyclovir diphosphate by cellular enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Antiviral Spectrum of Diacetylacyclovir: A Technical Guide for Drug Development Professionals

Foreword

In the landscape of antiviral chemotherapy, the strategic development of prodrugs has been a cornerstone of enhancing therapeutic efficacy. Diacetylacyclovir, a prodrug of the seminal antiviral agent Acyclovir, exemplifies this approach. This technical guide provides an in-depth exploration of the antiviral spectrum of Diacetylacyclovir, grounded in its pharmacokinetic profile and mechanism of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental virological data with practical experimental methodologies to offer a comprehensive resource for the evaluation and application of this compound. Our narrative is built upon the pillars of scientific integrity, providing not just data, but the causal logic behind experimental design and the foundational principles of antiviral drug action.

Introduction to Diacetylacyclovir: A Prodrug Strategy

Diacetylacyclovir is a synthetically modified derivative of Acyclovir, designed to improve its oral bioavailability.[1] Acyclovir itself, a guanosine analog, is a potent inhibitor of several herpesviruses but suffers from low absorption when administered orally.[1][2] The addition of two acetyl groups to the Acyclovir molecule increases its lipophilicity, facilitating its absorption from the gastrointestinal tract. Once absorbed, Diacetylacyclovir is rapidly metabolized by ubiquitous esterases in the gut, liver, and blood to yield the active compound, Acyclovir.[3] This efficient conversion ensures that the antiviral activity is ultimately mediated by Acyclovir, making the antiviral spectrum of Diacetylacyclovir intrinsically linked to that of its parent compound.[2]

Mechanism of Action: From Prodrug to Active Inhibitor

The antiviral efficacy of Diacetylacyclovir is entirely dependent on its conversion to Acyclovir and the subsequent intracellular phosphorylation to Acyclovir triphosphate. This multi-step process is a classic example of targeted antiviral therapy, relying on a virus-specific enzyme for its initial activation, which confers a high degree of selectivity for infected cells.[4][5]

-

Absorption and Hydrolysis: Diacetylacyclovir is absorbed and rapidly hydrolyzed by cellular esterases to Acyclovir.[3]

-

Selective Phosphorylation: In cells infected with susceptible herpesviruses, the viral-encoded enzyme thymidine kinase (TK) catalyzes the initial phosphorylation of Acyclovir to Acyclovir monophosphate. This step is critical for the drug's selectivity, as cellular thymidine kinase has a much lower affinity for Acyclovir.[4][5]

-

Conversion to Active Triphosphate: Cellular kinases then further phosphorylate Acyclovir monophosphate to Acyclovir diphosphate and subsequently to the active form, Acyclovir triphosphate.[4]

-

Inhibition of Viral DNA Polymerase: Acyclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural substrate, deoxyguanosine triphosphate (dGTP).[4]

-

Chain Termination: Upon incorporation into the growing viral DNA chain, Acyclovir triphosphate causes chain termination because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide. This effectively halts viral DNA replication.[6]

In Vitro Antiviral Spectrum

Due to its rapid and efficient conversion to Acyclovir, the in vitro antiviral activity of Diacetylacyclovir is determined by the susceptibility of the target virus to Acyclovir. The primary spectrum of activity is against members of the Herpesviridae family.

Highly Susceptible Viruses

-

Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2): Acyclovir is highly potent against both HSV-1 and HSV-2. These viruses are the primary targets for Diacetylacyclovir therapy.[5]

-

Varicella-Zoster Virus (VZV): VZV, the causative agent of chickenpox and shingles, is also highly susceptible to Acyclovir, though typically requiring higher concentrations for inhibition compared to HSV.[5]

Moderately Susceptible Viruses

-

Epstein-Barr Virus (EBV): EBV shows moderate susceptibility to Acyclovir. The virus possesses a thymidine kinase with limited ability to phosphorylate Acyclovir, resulting in lower intracellular concentrations of the active triphosphate form.[5]

Viruses with Low to No Susceptibility

-

Cytomegalovirus (CMV): CMV is generally considered resistant to Acyclovir because it does not encode a viral thymidine kinase. While some minimal activity has been observed at very high concentrations, it is not clinically relevant.[5]

Quantitative Antiviral Activity

The potency of an antiviral compound is typically expressed as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which is the concentration of the drug required to inhibit viral replication by 50%. The cytotoxicity of the compound is expressed as the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a measure of the drug's therapeutic window.[7] While specific IC50 and CC50 values for Diacetylacyclovir are not extensively reported due to its transient nature as a prodrug, the values for Acyclovir are the relevant measure of its ultimate antiviral effect.

| Virus | Cell Line | IC50 (µM) of Acyclovir | CC50 (µM) of Acyclovir | Selectivity Index (SI) | Reference(s) |

| HSV-1 | Macrophages | 0.0025 | >20 | >8000 | [8] |

| MRC-5 | 3.3 | >20 | >6 | [8] | |

| Vero | 8.5 | >20 | >2.3 | [8] | |

| VZV | - | 1.125 mg/L (~5 µM) | - | - | [1] |

| EBV | - | Moderately Susceptible | - | - | [5] |

| CMV | - | Poorly Susceptible | - | - | [5] |

Table 1. In Vitro Activity and Cytotoxicity of Acyclovir Against Various Herpesviruses.

Experimental Protocols for Antiviral Spectrum Determination

The determination of a compound's antiviral spectrum is a critical component of preclinical drug development. The following are detailed protocols for the primary assays used to evaluate the efficacy and cytotoxicity of antiviral agents like Diacetylacyclovir.

Plaque Reduction Assay (PRA) for IC50 Determination

The plaque reduction assay is the gold standard for measuring the ability of a drug to inhibit the lytic cycle of a virus.

Step-by-Step Protocol:

-

Cell Seeding: The day before the assay, seed a suitable host cell line (e.g., Vero cells for HSV) into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[9][10]

-

Virus Dilution: Prepare serial dilutions of the virus stock to achieve a concentration that will yield approximately 50-100 plaque-forming units (PFU) per well.[9]

-

Infection: Remove the growth medium from the cell monolayers and inoculate with the diluted virus. Incubate for 1-2 hours at 37°C to allow for viral adsorption.[9][11]

-

Drug Preparation: Prepare serial dilutions of Diacetylacyclovir (or Acyclovir as a positive control) in an overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose). The overlay medium's viscosity prevents the spread of progeny virions, restricting infection to neighboring cells and leading to the formation of discrete plaques.[11]

-

Treatment: After the adsorption period, remove the viral inoculum and add the drug-containing overlay medium to the respective wells. Include a virus-only control (no drug) and a cell-only control (no virus, no drug).[11]

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.[11]

-

Staining and Visualization: Remove the overlay medium, fix the cells with a solution such as 10% formalin, and then stain with a solution like 0.1% crystal violet. The stain will color the living cells, leaving the viral plaques as clear, unstained areas.[9][10]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each drug concentration relative to the virus-only control. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve using non-linear regression analysis.[12]

Cytotoxicity Assay (MTT Assay) for CC50 Determination

It is crucial to assess the toxicity of the antiviral compound to the host cells to determine its therapeutic window. The MTT assay is a colorimetric assay that measures cell viability.[13]

Step-by-Step Protocol:

-

Cell Seeding: Seed the same host cell line used in the antiviral assay into a 96-well plate at a density of approximately 5 x 10^4 cells/mL. Incubate for 24 hours to allow for cell attachment.[13]

-

Drug Preparation: Prepare serial dilutions of Diacetylacyclovir in the cell culture medium.[13]

-

Treatment: Remove the medium from the cells and add the prepared drug dilutions in triplicate. Include a cell-only control (no drug) which represents 100% viability. Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).[13]

-

MTT Addition: After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[13]

Viral Resistance Mechanisms

The emergence of drug-resistant viral strains is a significant challenge in antiviral therapy. For Acyclovir and its prodrugs, resistance primarily arises from mutations in two viral genes: thymidine kinase (UL23) and DNA polymerase (UL30).[4]

-

Thymidine Kinase (TK) Mutations: These are the most common cause of Acyclovir resistance, accounting for approximately 95% of resistant isolates.[4] Mutations in the TK gene can lead to:

-

TK-deficient mutants: These viruses produce little to no functional TK, preventing the initial and essential phosphorylation of Acyclovir.[4]

-

TK-altered mutants: These viruses have mutations that alter the substrate specificity of the TK enzyme, such that it can still phosphorylate thymidine but no longer recognizes Acyclovir as a substrate.[4]

-

-

DNA Polymerase Mutations: Less commonly, mutations can occur in the viral DNA polymerase gene. These mutations alter the enzyme's structure, reducing its affinity for Acyclovir triphosphate and thus diminishing the drug's inhibitory effect.[14]

The development of resistance is more prevalent in immunocompromised patients who may require long-term antiviral therapy.[4]

Comparative Analysis with Other Acyclovir Prodrugs

Diacetylacyclovir is one of several prodrugs of Acyclovir developed to enhance its oral bioavailability. A comparison with Valacyclovir, another widely used Acyclovir prodrug, is informative.

| Feature | Diacetylacyclovir | Valacyclovir | Acyclovir (Oral) |

| Prodrug Moiety | Diacetyl | L-valyl ester | - |

| Bioavailability | Improved over Acyclovir | ~54% (3-5 times that of Acyclovir) | 10-20% |

| Conversion to Acyclovir | Rapid hydrolysis by esterases | Rapid hydrolysis by esterases | - |

| Dosing Frequency | Less frequent than Acyclovir | Less frequent than Acyclovir | Multiple times daily |

| Antiviral Spectrum | Identical to Acyclovir | Identical to Acyclovir | - |

Table 2. Comparison of Diacetylacyclovir, Valacyclovir, and Oral Acyclovir.[2]

Conclusion

Diacetylacyclovir represents a successful application of prodrug chemistry to overcome the pharmacokinetic limitations of Acyclovir. Its antiviral spectrum is defined by its rapid and efficient conversion to Acyclovir, rendering it highly effective against Herpes Simplex Virus types 1 and 2, and Varicella-Zoster Virus. Its mechanism of action, contingent on viral thymidine kinase for activation, provides a high degree of selectivity and a favorable safety profile. Understanding the nuances of its activation pathway, the methodologies for its in vitro evaluation, and the mechanisms of potential viral resistance is paramount for its continued application and for the development of next-generation antiviral agents. This guide has provided a comprehensive technical framework to support these endeavors, underscoring the importance of a multi-faceted approach to antiviral drug development that integrates medicinal chemistry, pharmacology, and virology.

References

-

Micropathology Ltd. (2024). HSV-1 Acyclovir drug resistance. [Link]

-

Sauerbrei, A., et al. (2011). Novel resistance-associated mutations of thymidine kinase and DNA polymerase genes of herpes simplex virus type 1 and type 2. PubMed. [Link]

-

Sanchez, M. D., et al. (n.d.). 2.7. Plaque reduction assay. Bio-protocol. [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

-

JoVE. (2025). Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells. [Link]

-

Andrei, G., et al. (1998). The potency of acyclovir can be markedly different in different cell types. PubMed. [Link]

-

Morfin, F., et al. (2002). Herpes Simplex Virus Thymidine Kinase Mutations Associated with Resistance to Acyclovir: a Site-Directed Mutagenesis Study. Antimicrobial Agents and Chemotherapy. [Link]

-

JoVE Science Education Database. (2021). Plaquing of Herpes Simplex Viruses. [Link]

-

SingleCare. (2025). Acyclovir vs. valacyclovir: Differences and similarities explained. [Link]

-

ResearchGate. (n.d.). Cytotoxic activity (CC 50 ) and evaluation of antiviral activity (EC 50.... [Link]

-

Williams, K. M. (1989). Clinical significance of esterases in man. PubMed. [Link]

-